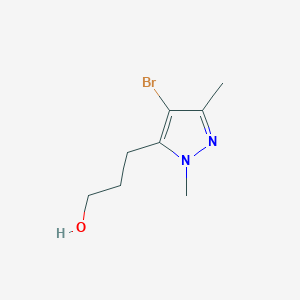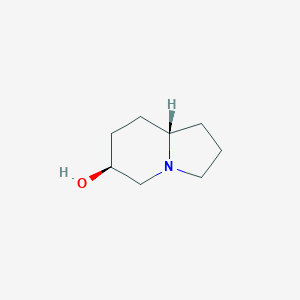
(6S,8AS)-octahydroindolizin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S,8AS)-octahydroindolizin-6-ol is a chemical compound that belongs to the class of indolizidines. Indolizidines are bicyclic nitrogen-containing heterocycles that have significant biological and pharmacological activities. This compound is characterized by its octahydroindolizine core structure with a hydroxyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,8AS)-octahydroindolizin-6-ol typically involves the reduction of indolizidine derivatives. One common method is the catalytic hydrogenation of indolizidine precursors under mild conditions. The reaction is usually carried out in the presence of a palladium or platinum catalyst, with hydrogen gas as the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(6S,8AS)-octahydroindolizin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated indolizidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated indolizidine derivatives.
Substitution: Various substituted indolizidine derivatives depending on the nucleophile used.
Scientific Research Applications
(6S,8AS)-octahydroindolizin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S,8AS)-octahydroindolizin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6th position plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(6S,8AS)-octahydroindolizin-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
(6S,8AS)-octahydroindolizin-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(6S,8AS)-octahydroindolizin-6-ol is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with its ketone or amine analogs.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
IMDUSAGUOHPKQK-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](CN2C1)O |
Canonical SMILES |
C1CC2CCC(CN2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


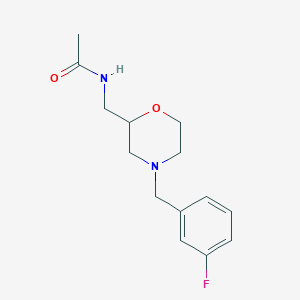
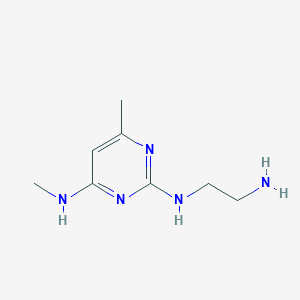
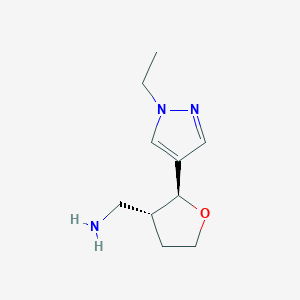
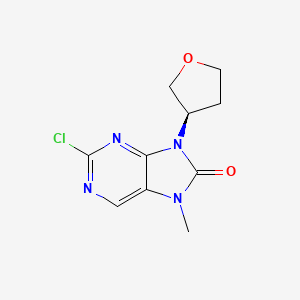
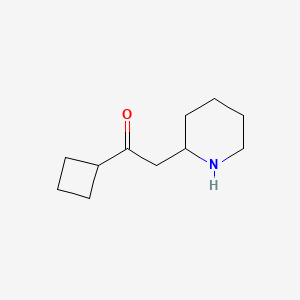
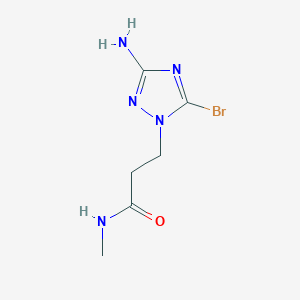
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
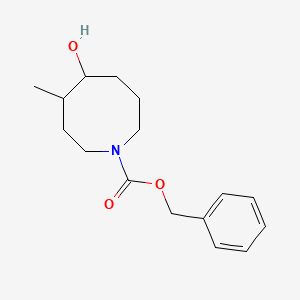

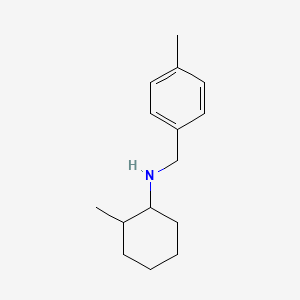
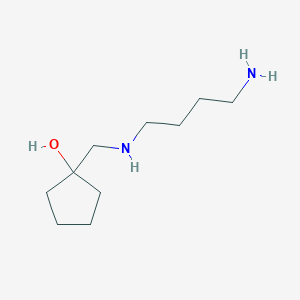

![9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
